molecular formula C16H16N4OS B4520990 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B4520990
M. Wt: 312.4 g/mol
InChI Key: AXCJAMXAOLEYIX-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.10448232 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has highlighted the synthesis and pharmacological evaluation of heterocyclic derivatives, including thiadiazole compounds, for their antimicrobial, anti-inflammatory, and analgesic properties. One study synthesized bis-heterocyclic derivatives from cyclopropane dicarboxylic acid containing thiadiazole moieties, finding significant antimicrobial activity against various microbes and potent anti-inflammatory and analgesic activities (Ravindra Kumar & Hament Panwar, 2015).

Anticancer Applications

Another avenue of research involves the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, evaluated as potent anticancer agents. Compounds displayed significant anticancer activity against specific cancer cell lines, suggesting a promising area for further investigation into therapeutic applications (Sobhi M. Gomha et al., 2017).

Herbicidal Activity

The compound's framework has also been incorporated into research focusing on herbicidal activity. Studies on thiadiazole derivatives have identified certain compounds with moderate to good selective herbicidal activity against specific plant species, demonstrating potential agricultural applications (Man‐Yun Liu & De-Qing Shi, 2014).

Enzyme Inhibition

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown that these compounds possess potent urease inhibitory potential. This highlights the compound's potential utility in drug design programs aimed at developing new therapeutic agents for diseases associated with urease activity (M. Nazir et al., 2018).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-14(17-16-19-18-15(22-16)12-5-6-12)8-10-20-9-7-11-3-1-2-4-13(11)20/h1-4,7,9,12H,5-6,8,10H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCJAMXAOLEYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.